

A Comprehensive Technical Guide to (3-fluoropyrid-2-yl)methanol

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Compound of Interest

Compound Name: (3-fluoropyrid-2-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical properties, synthesis, and key data associated with **(3-fluoropyrid-2-yl)methanol**, a valuable building block in medicinal chemistry and drug discovery.

Chemical Structure and Nomenclature

(3-fluoropyrid-2-yl)methanol is a substituted pyridine derivative. The fluorine atom at the 3-position and the hydroxymethyl group at the 2-position of the pyridine ring are key features that influence its chemical reactivity and potential biological activity.

IUPAC Name: 3-Fluoro-2-pyridinemethanol[1]

Synonyms: (3-Fluoropyridin-2-yl)methanol, 2-Pyridinemethanol, 3-fluoro-[1][2]

CAS Number: 31181-79-0[1][3]

Molecular Formula: C₆H₆FNO[1][2][3]

Molecular Weight: 127.12 g/mol [2][3]

The chemical structure is as follows:

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(Note: This is a representative image. For a definitive 2D or 3D structure, please refer to chemical databases using the provided CAS number.)

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **(3-fluoropyrid-2-yl)methanol** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	127.1163432	[1]
Exact Mass	127.12	[1]
Boiling Point	194.287 °C at 760 mmHg	[1]
Density	1.3 ± 0.1 g/cm ³	[1]
Flash Point	71.3 ± 23.2 °C	[1]
Refractive Index	1.524	[1]
Polar Surface Area (PSA)	33.1	[1]
XLogP3	0.1	[1]

Experimental Protocols: Synthesis of (3-fluoropyrid-2-yl)methanol

A novel synthesis method for **(3-fluoropyrid-2-yl)methanol** has been reported, starting from the readily available and low-cost quinolinic acid. This process involves several key steps to achieve the target molecule.[4]

Method Overview:

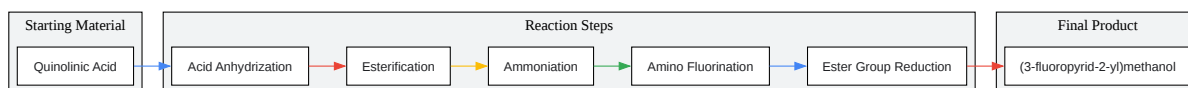
The synthesis involves the following sequence of reactions:[4]

- Acid Anhydridization: Quinolinic acid is treated with thionyl chloride in an organic solvent, such as 1,2-dichloroethane, and heated to form the corresponding quinolinic anhydride.[4]
- Esterification: The resulting anhydride undergoes esterification.[4]
- Ammoniation: This is followed by an ammoniation step.[4]
- Amino Fluorination: A crucial amino fluorination reaction is then carried out.[4]
- Ester Group Reduction: Finally, the ester group is reduced to the hydroxymethyl group to yield the final product, **(3-fluoropyrid-2-yl)methanol**. [4]

An alternative reported method involves the use of 3-fluoropyridine as the starting material. This compound is reacted with N,N'-dimethylformamide in an ether solution containing triethylene diamine and n-butyllithium at -70°C to produce 3-fluoropyridine-2-aldehyde. This intermediate is then reduced using sodium borohydride to give **(3-fluoropyrid-2-yl)methanol**. [4]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **(3-fluoropyrid-2-yl)methanol** from quinolinic acid.



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Caption: Synthesis workflow for **(3-fluoropyrid-2-yl)methanol**.

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